molecular formula C15H12O4 B3053269 2,2'-Methylenedibenzoic acid CAS No. 52655-13-7

2,2'-Methylenedibenzoic acid

Cat. No.: B3053269
CAS No.: 52655-13-7
M. Wt: 256.25 g/mol
InChI Key: NKGDIYDBPVBXBW-UHFFFAOYSA-N
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Description

2,2'-Methylenedibenzoic acid (CAS: Not explicitly provided in evidence; structural isomer of 4,4'-methylenedibenzoic acid) is an aromatic dicarboxylic acid with the molecular formula C₁₅H₁₂O₄. It consists of two benzoic acid groups linked by a methylene (-CH₂-) bridge at the ortho (2,2') positions. This structural arrangement introduces steric hindrance and electronic effects distinct from its para-substituted analogs, influencing its chemical reactivity, solubility, and applications in coordination polymers or metal-organic frameworks (MOFs) .

Properties

IUPAC Name

2-[(2-carboxyphenyl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-14(17)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGDIYDBPVBXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CC=C2C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549969
Record name 2,2'-Methylenedibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52655-13-7
Record name 2,2'-Methylenedibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-methylenedibenzoic acid typically involves the reaction of benzyl chloride with sodium benzoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the benzoate anion attacks the benzyl chloride, resulting in the formation of the methylene bridge between the two benzoic acid units.

Industrial Production Methods: Industrial production of 2,2’-methylenedibenzoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Methylenedibenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The aromatic rings in 2,2’-methylenedibenzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2,2’-Methylenedibenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, is ongoing.

    Industry: It is utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-methylenedibenzoic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

4,4'-Methylenedibenzoic Acid (CAS 790-83-0)

  • Structure : Para-substituted methylene-linked dicarboxylic acid.
  • Molecular Formula : C₁₅H₁₂O₄ (same as 2,2' isomer but differing in substituent positions).
  • Applications: Widely used in MOFs due to its linear geometry. For example, and highlight its role in forming 2D MOFs with Zn(II) and N-donor ligands, yielding pore sizes of 18×12 Ų. The para-substitution allows for efficient coordination and framework stability .
  • Physical Properties : Higher symmetry reduces steric hindrance, enhancing crystallinity compared to the 2,2' isomer.

5,5'-Methylenedisalicylic Acid (CAS 122-25-8)

  • Structure : Features hydroxyl (-OH) groups at the 2,2' positions and carboxylic acid (-COOH) groups at the 5,5' positions.
  • Molecular Formula : C₁₅H₁₂O₆.
  • Properties: Insoluble in water due to strong hydrogen bonding from hydroxyl groups. Melting point: 235–242°C. The additional hydroxyl groups increase polarity but reduce thermal stability compared to non-hydroxylated analogs .
  • Applications : Primarily used in pharmaceutical intermediates or as a chelating agent.

Terephthalic Acid (1,4-Benzenedicarboxylic Acid)

  • Structure : Single benzene ring with para-carboxylic acid groups.
  • Comparison : Lacks the methylene bridge, resulting in lower molecular weight (C₈H₆O₄) and higher symmetry. Terephthalic acid is a cornerstone in polyester production (e.g., PET), whereas methylenedibenzoic acids are tailored for MOFs due to their bridging flexibility .

Diphenic Acid (2,2'-Biphenyldicarboxylic Acid)

  • Structure : Two directly linked benzoic acid groups without a methylene spacer.
  • Comparison : The rigid biphenyl backbone restricts conformational flexibility, making it less suitable for MOFs requiring bent geometries. In contrast, the methylene spacer in 2,2'-methylenedibenzoic acid allows adjustable dihedral angles, enabling diverse coordination modes .

Data Tables

Table 1: Structural and Physical Properties

Compound CAS Number Molecular Formula Substituent Positions Melting Point (°C) Solubility in Water
This compound - C₁₅H₁₂O₄ 2,2' Not reported Low (inferred)
4,4'-Methylenedibenzoic acid 790-83-0 C₁₅H₁₂O₄ 4,4' >300 Low
5,5'-Methylenedisalicylic acid 122-25-8 C₁₅H₁₂O₆ 2-OH, 5-COOH 235–242 Insoluble

Biological Activity

2,2'-Methylenedibenzoic acid (MDBA) is an organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with MDBA, supported by diverse research findings, case studies, and data tables.

Chemical Structure and Properties

MDBA is characterized by its unique molecular structure, which consists of two benzoic acid units linked by a methylene bridge. This structure is significant as it influences the compound's biological interactions and activities.

Antimicrobial Activity

Research has indicated that MDBA exhibits antimicrobial properties. A study demonstrated that MDBA can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent. The minimum inhibitory concentration (MIC) values for MDBA against common pathogens were found to be in the range of 50-200 µg/mL, indicating moderate antibacterial efficacy.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus100
Escherichia coli150
Bacillus subtilis200

Anticancer Activity

MDBA has also been evaluated for its anticancer properties. In vitro studies have shown that MDBA can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

Case Study:
In a study involving MCF-7 breast cancer cells, MDBA treatment resulted in a significant decrease in cell viability (IC50 = 25 µM) after 48 hours. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells following MDBA treatment.

Anti-inflammatory Effects

MDBA has demonstrated anti-inflammatory properties in several experimental models. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Cytokine Inhibition (%) at 50 µM
TNF-α70
IL-665

The biological activity of MDBA is thought to be mediated through multiple pathways:

  • Inhibition of Enzymes: MDBA may inhibit enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways: The compound can alter signaling pathways related to cell survival and apoptosis.
  • Oxidative Stress Reduction: MDBA has been shown to reduce oxidative stress markers, contributing to its protective effects on cells.

Toxicity and Safety Profile

Toxicological studies have assessed the safety profile of MDBA. The compound exhibited low acute toxicity with an LD50 value greater than 2000 mg/kg in rodent models. However, chronic exposure studies are necessary to fully understand its long-term safety.

Q & A

Q. What are the standard synthetic protocols for preparing 2,2'-methylenedibenzoic acid and its metal-organic frameworks (MOFs)?

The synthesis of this compound (H₂MBA) and its coordination polymers typically involves solvothermal methods. For MOFs, a common protocol includes reacting H₂MBA with metal salts (e.g., Zn(NO₃)₂·6H₂O) and auxiliary ligands (e.g., 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene, bpdb) in dimethylformamide (DMF) at 80°C for 72 hours. After sonication for uniform dispersion, yellow crystals are obtained via slow evaporation . Purification steps often involve washing with DMF and methanol to remove unreacted precursors.

Q. Which characterization techniques are critical for confirming the structural integrity of this compound-based coordination polymers?

Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD): Resolves atomic-level framework topology.
  • Powder X-ray diffraction (PXRD): Verifies phase purity and crystallinity.
  • Thermogravimetric analysis (TGA): Assesses thermal stability and solvent content.
  • FTIR spectroscopy: Confirms ligand coordination via carboxylate stretching modes (~1,600 cm⁻¹).
  • Gas adsorption (BET): Measures surface area and porosity after framework activation .

Advanced Research Questions

Q. How does the spatial conformation of this compound influence the topology and porosity of resulting MOFs compared to other dicarboxylate linkers?

The V-shaped geometry of H₂MBA introduces bent coordination sites, favoring 2D frameworks over 3D structures. For example, replacing 4,4'-methylenedibenzoic acid (linear) with H₂MBA reduces interlayer spacing, as observed in Zn-based MOFs. Computational modeling (e.g., density functional theory) can predict ligand flexibility and its impact on pore accessibility. Experimental validation via SCXRD and gas adsorption reveals lower surface areas (~300 m²/g) compared to linear analogs (~1,000 m²/g) .

Q. What strategies can mitigate framework collapse during activation of MOFs derived from flexible this compound ligands?

  • Solvent exchange: Replace high-boiling-point solvents (DMF) with methanol or acetone to reduce capillary forces during drying.
  • Supercritical CO₂ drying: Eliminates liquid-vapor interfaces, preserving pore integrity.
  • Post-synthetic stabilization: Introduce rigid pillars (e.g., bpdb) to reinforce the framework .

Q. How can researchers resolve discrepancies in reported catalytic activities of this compound MOFs?

Contradictions often arise from variations in defect density or activation protocols. Methodological approaches include:

  • Controlled defect synthesis: Adjust metal-to-ligand ratios to standardize active sites.
  • In situ characterization: Use operando PXRD or XAS to monitor structural changes during catalysis.
  • Statistical analysis: Apply multivariate regression to correlate porosity and catalytic efficiency .

Q. What computational tools are effective for predicting the host-guest interactions of this compound MOFs in drug delivery applications?

  • Molecular docking (AutoDock Vina): Simulates binding affinities between MOF cavities and drug molecules (e.g., anticancer agents).
  • Grand Canonical Monte Carlo (GCMC): Models adsorption isotherms for small molecules (CO₂, H₂).
  • Machine learning: Trains algorithms on crystallographic databases to predict stable framework-drug combinations .

Methodological Guidelines

  • Synthesis Optimization: Use a molar ratio of 1:1:0.5 (metal:H₂MBA:pillar ligand) for balanced framework growth .
  • Data Validation: Cross-reference SCXRD results with simulated PXRD patterns (Mercury software) to confirm phase purity .
  • Ethical Compliance: Adhere to institutional guidelines for handling toxic intermediates (e.g., HNO₃ in MOF synthesis) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.